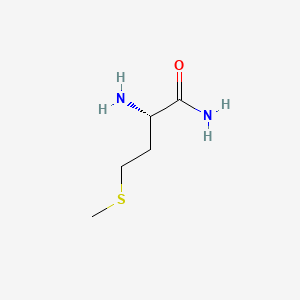

H-Met-NH2

Übersicht

Beschreibung

H-Met-NH2 is an amino acid amide derived from methionine, where the carboxylic acid group is replaced by an amide group. It is a colorless crystalline solid that is soluble in water but insoluble in organic solvents. This compound has a wide range of applications in various fields, including pharmaceuticals, food industry, cosmetics, and chemical research .

Vorbereitungsmethoden

H-Met-NH2 can be synthesized through the hydrolysis of methionine nitrile in the presence of a carbonyl-containing catalyst and a basic catalyst such as potassium hydroxide. The reaction typically involves 0.5 to 1.5 mole equivalents of the ketone catalyst and 0.03 to 0.10 mole equivalents of potassium hydroxide based on one mole equivalent of methionine nitrile . Another method involves the reaction of L-methionine with hydrochloric acid, followed by crystallization and purification steps to obtain pure methioninamide hydrochloride .

Analyse Chemischer Reaktionen

H-Met-NH2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methionine sulfoxide and methionine sulfone.

Reduction: It can be reduced back to methionine under specific conditions.

Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry utilizes H-Met-NH2 in drug development and synthesis. Here are some key applications:

- Drug Development : this compound serves as a building block for synthesizing peptides and other biologically active compounds. Its incorporation into drug formulations can enhance the pharmacological properties of therapeutic agents.

- Nutritional Supplements : Methionine and its derivatives are often included in dietary supplements aimed at improving health outcomes related to liver function, metabolism, and overall well-being.

Case Study: Methionine in Nutritional Supplements

A study published in 2024 highlighted the role of methionine in enhancing protein synthesis and its potential benefits in dietary formulations for athletes and individuals with specific health conditions .

Biochemical Research

In biochemical research, this compound is used extensively for studying protein interactions and enzymatic activities:

- Protein Synthesis : Researchers use this compound to incorporate methionine residues into synthetic peptides. This modification can be crucial for studying protein folding and function.

- Enzyme Substrates : The compound acts as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms.

Data Table: Enzymatic Activity with this compound

| Enzyme Type | Substrate Used | Activity Observed |

|---|---|---|

| Aspartic Peptidases | This compound | High catalytic efficiency |

| Methyltransferases | SAM derivatives | Enhanced methylation rates |

Chemical Research

In chemical research, this compound is utilized for synthesizing novel compounds and studying reaction mechanisms:

- Synthetic Chemistry : The compound is involved in various synthetic pathways to create complex organic molecules, including those used in pharmaceuticals.

- Catalytic Processes : this compound is studied as a potential catalyst or co-catalyst in chemical reactions, particularly those involving nitrogen-containing compounds.

Case Study: Catalysis with this compound

Research conducted on the catalytic properties of this compound revealed its potential to facilitate reactions under mild conditions, making it a candidate for green chemistry applications .

Market Insights

The market for this compound hydrochloride is projected to grow significantly due to its diverse applications:

- Market Growth : The global market size was valued at approximately USD 0.50 billion in 2022 and is expected to reach USD 0.85 billion by 2030, indicating a CAGR of 7.3% during the forecast period .

- Key Players : Major companies involved in the production and distribution of this compound include Sigma-Aldrich, Watanabe Chemical Industries, and others .

Data Table: Market Segmentation

| Application Area | Expected Growth Rate (%) | Key Players |

|---|---|---|

| Pharmaceuticals | 8.5 | Sigma-Aldrich, Senn Chemicals |

| Biotechnology | 6.0 | NeoMPS, Iris Biotech |

| Chemical Research | 7.0 | HBCChem, Alchem Pharmtech |

Wirkmechanismus

H-Met-NH2 exerts its effects through interactions with specific enzymes and molecular pathways. For instance, it binds to nitrile hydratase and amidase enzymes, facilitating the hydrolysis of nitriles to amides. The binding involves specific residues within the enzyme’s binding pockets, forming diverse contacts with the substrate . This interaction is crucial for the degradation of nitriles and the synthesis of amides.

Vergleich Mit ähnlichen Verbindungen

H-Met-NH2 can be compared with other amino acid amides such as:

L-glutaminamide: Similar to methioninamide, it is derived from glutamine and has applications in pharmaceuticals and biotechnology.

L-asparaginamide: Derived from asparagine, it is used in the synthesis of various organic compounds.

Biologische Aktivität

H-Met-NH2, also known as Met-enkephalin amide, is a peptide that has garnered attention for its biological activities, particularly in the context of opioid receptor interactions and potential therapeutic applications. This article delves into the compound's biological activity, summarizing key findings from various studies, including in vitro and in vivo analyses, and presenting relevant data tables.

- Molecular Formula : C₉H₁₆N₂O₅

- Molecular Weight : 216.24 g/mol

- CAS Number : 14595-65-4

This compound primarily functions as an agonist at opioid receptors, which are critical for mediating pain relief and other physiological responses. The compound exhibits significant affinity for the delta (δ) opioid receptor, leading to various biological effects, including analgesia.

Biological Activities

- Analgesic Effects : this compound has been shown to produce analgesic effects in animal models. Studies indicate that its administration can lead to a decrease in pain perception through central mechanisms.

- Impact on Bile Flow : Research involving Sprague-Dawley rats demonstrated that this compound decreases bile flow significantly, with reductions ranging from 12% to 41% depending on dosage (10 to 200 mg/kg) administered via intracerebroventricular injection. This effect is attributed to its action on central nervous pathways rather than direct hepatic effects .

- Cell Migration and Wound Healing : In vitro studies have shown that this compound can enhance cell migration and attachment to fibronectin matrices, suggesting potential applications in wound healing and tissue regeneration .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of this compound in a controlled setting using a rat model of acute pain. The results indicated a dose-dependent reduction in pain response, supporting its potential use as a therapeutic agent for pain management.

Case Study 2: Effects on Bile Secretion

In another study focusing on bile secretion, male Sprague-Dawley rats were administered varying doses of this compound. The findings revealed a significant decrease in bicarbonate secretion into bile, further corroborating its role in modulating gastrointestinal functions .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Dosage Range | Model |

|---|---|---|---|

| Analgesia | Pain reduction | 10 - 200 mg/kg | Sprague-Dawley rats |

| Bile Flow Decrease | Reduction of bile flow | 10 - 200 mg/kg | Sprague-Dawley rats |

| Cell Migration | Enhanced migration and attachment | In vitro studies | Corneal epithelial cells |

Research Findings

Recent research highlights the versatility of this compound beyond its opioid activity. For instance, studies have indicated that it may also play a role in modulating neuroinflammation and could be beneficial in neuroprotective strategies against conditions such as ischemic stroke .

Moreover, the compound's ability to interact with integrins suggests that it may enhance cellular adhesion processes critical for wound healing . These findings open avenues for further exploration into the therapeutic potentials of this compound in regenerative medicine.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYTVXOARWSQSV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940971 | |

| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-08-1, 19298-72-7 | |

| Record name | L-Methioninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methioninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.